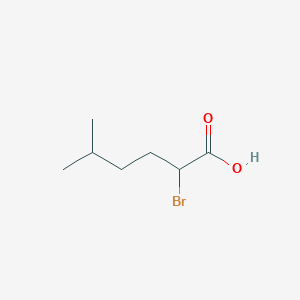

2-Bromo-5-methylhexanoic acid

Description

Significance of Halogenated Carboxylic Acids as Synthetic Intermediates

Halogenated carboxylic acids, particularly α-bromo carboxylic acids, are exceptionally useful intermediates in organic synthesis. libretexts.orglibretexts.org Their value stems from the high reactivity of the halogen atom, which acts as an effective leaving group in nucleophilic substitution reactions. libretexts.orglibretexts.org The proximity of the electrophilic carbonyl carbon to the electrophilic α-carbon bearing the bromine atom stabilizes the transition state of SN2 reactions, leading to significantly increased reaction rates compared to standard primary aliphatic halogens. libretexts.orglibretexts.org

This enhanced reactivity makes α-bromo carboxylic acids versatile precursors for a wide range of other compounds. acs.org For instance, they can be readily converted into:

α-Hydroxy carboxylic acids through reaction with an aqueous base. libretexts.orglibretexts.org

Amino acids via reaction with an excess of ammonia (B1221849). libretexts.orglibretexts.orgwikipedia.org

Due to this versatility, α-halogenated acids are crucial building blocks in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. acs.orgwikipedia.orgontosight.ai The introduction of a halogen atom can also modulate the biological activity of a molecule, a feature of great interest in medicinal chemistry. acs.org A classic and vital method for synthesizing these compounds is the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid at the α-carbon using a mixture of bromine and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.orgallrounder.aimasterorganicchemistry.com

Overview of "2-Bromo-5-methylhexanoic acid" within the Context of Branched-Chain α-Bromo Carboxylic Acids

This compound is a halogenated fatty acid derivative and a member of the branched-chain α-bromo carboxylic acid family. Its structure features a six-carbon hexanoic acid backbone with a bromine atom at the alpha-carbon (C2) and a methyl group at the C5 position, which introduces a chiral center at the C2 position. wikipedia.org

| Property | Data |

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| CAS Number | 56256-78-1 nih.govsigmaaldrich.comguidechem.com |

| Molecular Formula | C₇H₁₃BrO₂ nih.govguidechem.com |

| Molecular Weight | 209.08 g/mol nih.gov |

| Canonical SMILES | CC(C)CCC(C(=O)O)Br nih.govguidechem.com |

| InChIKey | HZEKQLIVUNAHRJ-UHFFFAOYSA-N nih.govsigmaaldrich.comguidechem.com |

The branched nature of this compound can influence its chemical behavior compared to its straight-chain counterparts. For example, studies on the electrolysis of α-bromocarboxylic acids have shown that branched-chain variants tend to primarily produce ketones, whereas straight-chain acids yield different products such as alkyl halides and alkanes. cdnsciencepub.com This highlights how structural features like branching can direct reaction pathways, making compounds like this compound useful for accessing specific molecular architectures.

Scope and Research Potential of "this compound"

This compound is a valuable intermediate with documented and potential applications across various scientific fields.

Synthetic Applications: The primary application of this compound is as an intermediate in the synthesis of more complex organic molecules, especially within the pharmaceutical industry. The two main functional groups—the carboxylic acid and the bromo group—provide orthogonal reactivity. The bromine atom can be displaced in nucleophilic substitution reactions, while the carboxylic acid group can undergo reactions like esterification or amidation.

Common synthetic methods for its preparation involve the bromination of 5-methylhexanoic acid. This is typically achieved via the Hell-Volhard-Zelinsky reaction, where phosphorus tribromide catalyzes the electrophilic substitution at the α-carbon. masterorganicchemistry.com

Research Applications: Beyond its role as a synthetic building block, this compound is utilized in biological research, including studies on enzyme inhibition and metabolic pathways. Its structural similarity to endogenous molecules like leucine (B10760876) makes it a candidate for investigating biological processes. For instance, related branched-chain α-bromo acids are known to inhibit enzymes involved in amino acid metabolism. ontosight.ai There is also research interest in its use in material science for developing new materials with tailored chemical properties.

The future research potential for this compound lies in its use as a chiral building block for creating enantiomerically pure complex molecules and as a tool for probing biological systems. Its reactivity allows for its incorporation into diverse molecular scaffolds, paving the way for the development of novel chemical entities in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEKQLIVUNAHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Methylhexanoic Acid and Its Stereoisomers

Racemic Synthesis Approaches

Racemic synthesis results in an equal mixture of both (R)- and (S)-enantiomers of 2-bromo-5-methylhexanoic acid. These methods are often direct and utilize well-established chemical reactions.

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids. masterorganicchemistry.comwikipedia.org The direct application of this reaction to 5-methylhexanoic acid is a primary route to obtaining the racemic product. This reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). alfa-chemistry.com The phosphorus tribromide first converts the carboxylic acid into an acyl bromide. wikipedia.orglibretexts.org This intermediate can then tautomerize to its enol form, which subsequently reacts with bromine at the α-carbon. wikipedia.org A final hydrolysis step yields the desired α-bromo carboxylic acid. masterorganicchemistry.com

One of the most straightforward methods involves the bromination of 5-methylhexanoic acid using Br₂ with PBr₃ as a catalyst. This electrophilic substitution occurs at the α-carbon due to the electron-withdrawing nature of the carboxylic acid group. By carefully controlling the stoichiometry, side products such as 3-bromo-5-methylhexanoic acid can be minimized.

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 5-methylhexanoic acid | |

| Reagents | Bromine (Br₂), Phosphorus tribromide (PBr₃) | |

| Solvent | Anhydrous dichloromethane (B109758) | |

| Temperature | 40–60°C (Reflux) | |

| Reaction Time | 6–8 hours | |

| Yield | 68–72% |

Radical bromination offers an alternative pathway for introducing a bromine atom at the α-position. This method often employs N-bromosuccinimide (NBS) as the bromine source, in conjunction with a radical initiator like UV light or azobisisobutyronitrile (AIBN). For instance, the synthesis of the related compound 2-bromo-2-methylhexanoic acid has been achieved by reacting 2-methylhexanoic acid with NBS and AIBN. google.com A similar approach can be applied to 5-methylhexanoic acid. The reaction temperature and the stoichiometric ratio of the substrate to NBS are critical parameters for controlling the reaction and minimizing the formation of undesired diastereomers.

The α-bromination can also be performed on derivatives of the carboxylic acid. As noted in the HVZ reaction, the process inherently involves the in-situ formation of an acyl bromide intermediate, which is more readily brominated than the carboxylic acid itself. wikipedia.org This is because the acyl bromide can tautomerize to an enol, which acts as the nucleophile that attacks the bromine. wikipedia.orglibretexts.org

Another reported method for α-bromination involves the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid. This approach also facilitates the introduction of a bromine atom at the C2 position, providing another route to the racemic product.

Enantioselective Synthesis Strategies

For applications where a specific stereoisomer is required, such as in the synthesis of certain pharmaceuticals, enantioselective methods are necessary. These strategies aim to produce either the (R)- or (S)-enantiomer in high purity.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct a chemical reaction to occur stereoselectively. A well-known example is the use of Evans oxazolidinone auxiliaries. tsijournals.com In syntheses related to the chiral molecule pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid, an Evans chiral auxiliary has been used to control the stereochemistry during alkylation of a derivative of 5-methylhexanoic acid. tsijournals.comresearchgate.net A similar strategy could be employed where a chiral auxiliary is attached to 5-methylhexanoic acid, and the subsequent bromination of the enolate would be directed by the auxiliary, leading to an enantiomerically enriched product. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. scispace.com

Asymmetric catalysis uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct catalytic asymmetric α-bromination of 5-methylhexanoic acid is not widely reported, enzymatic methods have proven effective for creating chiral precursors.

A notable study demonstrated the synthesis of enantiomerically pure this compound through a lipase-catalyzed kinetic resolution. In this approach, a racemic ester, ethyl 3-cyano-5-methylhexanoate, was subjected to enzymatic hydrolysis. The lipase (B570770) Candida antarctica lipase B (CAL-B) selectively hydrolyzed the (R)-enantiomer of the ester, leaving the (S)-ester unreacted and in high enantiomeric excess. This enantiopure (S)-ester could then be isolated and subsequently converted via bromination and hydrolysis to yield the desired enantiomerically pure (S)-2-bromo-5-methylhexanoic acid.

| Parameter | Value/Finding | Reference |

|---|---|---|

| Enzyme | Candida antarctica lipase B (CAL-B) | |

| Substrate | Racemic ethyl 3-cyano-5-methylhexanoate | |

| Process | Selective hydrolysis of the (R)-enantiomer | |

| Result | (S)-ester remains intact | |

| Enantiomeric Excess (ee) of (S)-ester | >99% | |

| Yield of (S)-ester | 85% |

Other asymmetric strategies, such as the rhodium-catalyzed asymmetric hydrogenation of unsaturated precursors, have been used to synthesize related chiral molecules like (S)-3-cyano-5-methylhexanoate with high enantiomeric excess (99.8% ee). These advanced catalytic methods underscore the importance of accessing enantiomerically pure building blocks for complex chemical synthesis.

Asymmetric Catalysis for α-Bromination

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. In the context of synthesizing chiral α-bromo carboxylic acids like this compound, organocatalytic methods typically involve the α-bromination of the corresponding aldehyde followed by oxidation.

The enantioselective α-bromination of aldehydes can be challenging due to the high reactivity of brominating agents and the potential instability of the resulting α-bromo aldehydes. acs.org However, methodologies have been developed that utilize chiral amine catalysts, such as diarylpyrrolidine or C2-symmetric imidazolidine (B613845) catalysts, to achieve good yields and high enantioselectivities (up to 96% ee for aldehydes and 94% ee for ketones). acs.orgresearchgate.net N-Bromosuccinimide (NBS) is often the preferred brominating agent for these reactions, though its use can lead to challenges with low yields and poor enantioselectivities if not carefully controlled. acs.org Recent advancements have overcome these limitations by using solvents like hexafluoroisopropanol (HFIP), carefully managing water content, and dosing the NBS during the reaction. acs.org

A bifunctional thiourea (B124793) catalyst derived from Cinchona alkaloids can also facilitate the enantioselective α-bromination of carboxylic acid derivatives through a halogen-bonding transition state. This approach, when applied to 4-methylpentanoic acid, can yield the corresponding α-bromo acid with good yields (75–80%) and high enantiomeric excess (88–92% ee).

Table 1: Organocatalytic α-Bromination of 4-Methylpentanoic Acid Derivative

| Catalyst | Brominating Agent | Solvent | Yield | Enantiomeric Excess (ee) |

|---|

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers another avenue for the asymmetric synthesis of this compound. Palladium complexes featuring chiral ligands, such as (R)-BINAP, have been shown to catalyze the enantioselective C–H bromination of carboxylic acids. This method avoids the need for pre-functionalized substrates but may require more stringent reaction conditions. For instance, the palladium-catalyzed bromination of 4-methylpentanoic acid using NBS as the bromine source in acetonitrile (B52724) at elevated temperatures can produce the desired product with moderate yield and enantioselectivity.

Recent developments have focused on enhancing the affinity between the substrate and the metal catalyst. researchgate.netosti.gov Ligand scaffolds containing a remote amide motif that can form a favorable hydrogen bonding interaction with the aliphatic acid substrate have been designed. researchgate.netosti.gov This strategy has been successfully applied to the Pd(II)-catalyzed β-C(sp3)-H bromination of free carboxylic acids, demonstrating high mono-selectivity. researchgate.netosti.gov While this is a β-bromination, the principle of using ligand design to control reactivity and selectivity is highly relevant to developing α-bromination methods.

Table 2: Metal-Catalyzed Asymmetric α-Bromination of 4-Methylpentanoic Acid

| Catalyst System | Bromine Source | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |

|---|

Chiral Pool Synthesis from Precursors

A common and effective strategy for synthesizing enantiomerically pure compounds is to start from a readily available chiral precursor, a concept known as chiral pool synthesis. For (R)-2-bromo-5-methylhexanoic acid, D-leucine serves as an excellent starting material.

The synthesis begins with the protection of the amino group of D-leucine, typically as a tert-butoxycarbonyl (Boc) derivative. The carboxylic acid group is then activated, often by forming a mixed anhydride (B1165640) with isobutyl chloroformate. Subsequent bromination with molecular bromine at low temperatures proceeds with retention of configuration, yielding (R)-2-bromo-5-methylhexanoic acid with high enantiomeric excess (85–90% ee). The final deprotection step, followed by purification techniques like recrystallization, can further enhance the enantiomeric purity to over 99% ee.

Table 3: Chiral Pool Synthesis of (R)-2-Bromo-5-methylhexanoic Acid from D-Leucine

| Step | Reagents | Conditions | Yield/ee |

|---|---|---|---|

| Protection | Boc anhydride | Basic conditions (pH 9-10), THF | >95% yield |

| Bromination | Isobutyl chloroformate, Br₂ | Dichloromethane, -20°C | 85-90% ee |

| Deprotection & Purification | Trifluoroacetic acid, Recrystallization | Hexane/ethyl acetate | >99% ee (post-purification) |

Biocatalytic Synthesis and Enantioselective Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can perform reactions with high chemo-, regio-, and enantioselectivity under mild conditions. acs.org

Enzyme-Catalyzed Deracemization

Deracemization is a process that converts a racemic mixture into a single enantiomer, ideally with a theoretical yield of 100%. This can be achieved by combining an enantioselective enzyme with a racemizing agent or through a coupled system of two enzymes with opposite enantioselectivities.

For α-substituted carboxylic acids, enzyme systems from microorganisms like Nocardia diaphanozonaria have been shown to catalyze the inversion of chirality. acs.org Another approach involves the combination of an enantioselective enzyme, such as a lipase or protease, with a metal racemization catalyst in a process known as dynamic kinetic resolution (DKR). acs.org While specific examples for this compound are not prevalent, the principles of DKR are well-established for similar structures like α-substituted carboxylic acids. acs.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic routes combine the advantages of both chemical and biocatalytic steps to create efficient and selective synthetic pathways. A notable example involves the lipase-catalyzed resolution of a racemic precursor. For instance, enantiomerically pure this compound can be synthesized via the kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate using Candida antarctica lipase B (CAL-B). This enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester with high enantiomeric excess (>99% ee). Subsequent chemical steps, including bromination and hydrolysis, can then convert the resolved ester into the desired chiral acid.

Another chemoenzymatic strategy involves the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. acs.org This can produce chiral cyano esters which are precursors to compounds like pregabalin and could potentially be adapted for the synthesis of chiral this compound.

Table 4: Lipase-Catalyzed Resolution for Enantiopure this compound Synthesis

| Enzyme | Substrate | Selectivity | Yield | Enantiomeric Excess (ee) |

|---|

Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution techniques.

A classical method is the formation of diastereomeric salts using a chiral resolving agent. For racemic 2-bromo-4-methylpentanoic acid (a close structural analog), chiral amines like (1R,2S)-ephedrine are used. The racemic acid reacts with the chiral amine to form two diastereomeric salts with different solubilities. These salts can then be separated by fractional crystallization. Subsequent acid-base extraction isolates the desired enantiomer of the acid.

Enzymatic kinetic resolution, as described in the chemoenzymatic section, is also a powerful method for resolving racemic mixtures. Lipases, such as CAL-B, can selectively hydrolyze the ester of one enantiomer of this compound, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed acid enantiomer.

Table 5: Comparison of Resolution Methods for Racemic α-Bromo Acids

| Method | Resolving Agent/Catalyst | Principle | Key Advantage |

|---|---|---|---|

| Diastereomeric Salt Formation | Chiral amines (e.g., ephedrine) | Differential solubility of diastereomeric salts | Well-established, cost-effective for some agents |

Diastereomeric Salt Formation with Chiral Resolving Agents

One of the classical and widely used methods for resolving racemic mixtures of chiral acids is through the formation of diastereomeric salts with a chiral resolving agent. This technique relies on the differential solubility of the resulting diastereomeric salt pair. For α-bromo carboxylic acids, chiral amines are commonly employed as resolving agents.

In a study, racemic 3-cyano-5-methylhexanoic acid, a precursor to this compound, was resolved using cinchonidine. The (S)-acid was separated and subsequently brominated to yield the target compound. Similarly, racemic 2-bromo-4-methylpentanoic acid has been resolved using chiral amines like (1R,2S)-ephedrine. The process involves reacting the racemic acid with the chiral amine in a suitable solvent, such as ethanol, followed by crystallization of the less soluble diastereomeric salt. The desired enantiomer is then liberated from the salt by treatment with an acid. A study on a different racemic carboxylic acid demonstrated the use of quinidine (B1679956) as a sole resolving base to crystallize both enantiomers from the same solution. nih.gov

Crystallization-induced dynamic resolution (CIDR) is an advanced variation of this method. In CIDR, the undesired enantiomer in the solution is continuously racemized while the desired enantiomer crystallizes out as a diastereomeric salt. This allows for a theoretical yield of up to 100% for a single enantiomer from the racemate. For instance, racemic α-bromo acids have been successfully resolved with (1R,2S)-2-amino-1,2-diphenylethanol in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide, achieving high yield and enantiomeric excess. researchgate.net

Table 1: Chiral Resolving Agents and Their Applications

| Chiral Resolving Agent | Racemic Acid | Key Findings | Reference |

| Cinchonidine | 3-Cyano-5-methylhexanoic acid | Successful separation of the (S)-acid. | |

| (1R,2S)-Ephedrine | 2-Bromo-4-methylpentanoic acid | Effective resolution via diastereomeric salt crystallization. | |

| Quinidine | Racemic Diels-Alder cycloadduct | Both enantiomers were crystallized from the same solution. | nih.gov |

| (1R,2S)-2-Amino-1,2-diphenylethanol | Racemic α-bromo acid | High yield (90%) and enantiomeric excess (88%) achieved through CIDR. | researchgate.net |

Enzymatic Kinetic Resolution of Esters or Amides

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution methods. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

For the synthesis of enantiomerically pure this compound, a common strategy involves the enzymatic resolution of a corresponding ester or amide derivative. A study demonstrated the lipase-catalyzed resolution of racemic ethyl 3-cyano-5-methylhexanoate. Candida antarctica lipase B (CAL-B) was found to selectively hydrolyze the (R)-enantiomer, leaving the (S)-ester with an enantiomeric excess of over 99%. The unreacted (S)-ester can then be isolated and converted to the desired (S)-2-bromo-5-methylhexanoic acid.

Table 2: Enzymatic Kinetic Resolution of this compound Precursors

| Enzyme | Substrate | Key Findings | Reference |

| Candida antarctica lipase B (CAL-B) | Racemic ethyl 3-cyano-5-methylhexanoate | Selective hydrolysis of the (R)-enantiomer, leaving the (S)-ester with >99% ee. | |

| Lipase from Burkholderia cepacia | Racemic methyl 3-phenylbutyrate | Highly enantioselective hydrolysis affording (R)-(-)-methyl 3-phenylbutyrate with >98% ee. | researchgate.net |

| Lipolase | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Resolution to form 2-carboxyethyl-3-cyano-5-methylhexanoic acid. | researchgate.net |

Chromatographic Chiral Separation Techniques

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation.

For the separation of this compound and its derivatives, high-performance liquid chromatography (HPLC) with a chiral column is a common approach. The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds.

While specific examples for the chromatographic separation of this compound are not extensively detailed in the provided search results, the general applicability of chiral HPLC for monitoring racemization and separating enantiomers of similar compounds is well-established. For instance, chiral HPLC is used to monitor the racemization at the C2 position during activation steps in peptide synthesis. The selection of an appropriate chiral column and mobile phase would be determined empirically for the specific separation of this compound enantiomers.

Optimization and Green Chemistry Considerations in Synthesis

The development of efficient and sustainable synthetic processes is a major focus in modern chemistry. Green chemistry principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Process Intensification and Continuous Flow Chemistry

Process intensification refers to the development of smaller, safer, and more energy-efficient and environmentally friendly processes. Continuous flow chemistry is a key enabling technology for process intensification. In a continuous flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

For the synthesis of α-bromo acids, continuous flow reactors can offer several advantages over traditional batch processes, including improved safety when handling hazardous reagents like bromine, enhanced heat and mass transfer, and higher yields and purity. mdpi.com The synthesis of α-halo ketones, which are structurally related to α-bromo acids, has been successfully demonstrated in a continuous flow system, eliminating the need to handle the hazardous intermediate diazomethane. acs.org This approach allows for a multi-step synthesis to be performed in a continuous manner, leading to a significant reduction in process time and improved safety. acs.org

Solvent Selection and Waste Minimization in Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that can have negative effects on human health and the environment. Green chemistry encourages the use of safer, more environmentally benign solvents, or even solvent-free conditions.

In the context of the HVZ reaction, chlorinated solvents like dichloromethane are often used. However, these solvents are under increasing regulatory scrutiny. rsc.org Research into alternative, greener solvents is ongoing. For some bromination reactions, it is possible to use an excess of a reagent, such as acetic acid, as a solvent, thereby avoiding the use of more hazardous solvents. rsc.org Mechanochemical approaches, where reactions are carried out by grinding solids together without a solvent, also offer a promising avenue for reducing solvent waste in bromination reactions. rsc.org

Waste minimization is another key aspect of green chemistry. This can be achieved through various strategies, such as recycling of resolving agents in diastereomeric salt formation and the racemization and recycling of the undesired enantiomer in kinetic resolutions. researchgate.net

Atom Economy and Reaction Efficiency Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A reaction with high atom economy is one where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

The HVZ reaction, while effective, has a relatively low atom economy due to the use of stoichiometric amounts of bromine and the generation of phosphorus-containing byproducts. careers360.com Analyzing the atom economy of a synthetic route is crucial for identifying areas for improvement.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Methylhexanoic Acid

Nucleophilic Substitution Reactions at the α-Carbon

The α-carbon in 2-Bromo-5-methylhexanoic acid is an electrophilic center, susceptible to attack by nucleophiles. The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-bromo substituent towards nucleophilic substitution, particularly through an SN2 mechanism. scribd.comlibretexts.org This increased reactivity is attributed to the stabilization of the transition state by the neighboring carbonyl group. libretexts.org

The reaction of this compound with nucleophiles such as alcohols, amines, and thiols is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) pathway. This mechanism involves a single, concerted step where the nucleophile attacks the α-carbon from the side opposite to the bromine atom (backside attack), leading to the simultaneous displacement of the bromide ion. chemicalnote.comchemistrysteps.com

The general mechanism can be depicted as follows:

Step 1: Nucleophilic Attack. The nucleophile (Nu:⁻) attacks the electrophilic α-carbon.

Step 2: Transition State. A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (Br) are partially bonded to the α-carbon.

Step 3: Product Formation. The carbon-bromine bond is completely broken, and a new carbon-nucleophile bond is formed, resulting in the substitution product with an inversion of stereochemistry at the α-carbon. masterorganicchemistry.com

The table below illustrates the expected products from the SN2 reaction of this compound with representative nucleophiles.

| Nucleophile | Reagent Example | Expected Product |

| Alcohol (Alkoxide) | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-5-methylhexanoic acid |

| Amine | Ammonia (B1221849) (NH₃) | 2-Amino-5-methylhexanoic acid |

| Thiol (Thiolate) | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)-5-methylhexanoic acid |

This table presents hypothetical reaction products based on established principles of SN2 reactions for α-bromo carboxylic acids.

In molecules containing both a nucleophile and a leaving group, intramolecular cyclization can occur. For derivatives of this compound where a nucleophilic group is present at a suitable position within the molecule, an intramolecular SN2 reaction can lead to the formation of a cyclic product, such as a lactone. For instance, if the carboxylic acid is converted to a carboxylate under basic conditions, the carboxylate can act as an internal nucleophile, attacking the α-carbon and displacing the bromide to form a lactone. The feasibility of such reactions depends on the chain length and the resulting ring strain of the cyclic product.

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. chemistrysteps.commasterorganicchemistry.com If the starting this compound is chiral (e.g., (R)-2-Bromo-5-methylhexanoic acid), the resulting product from an SN2 reaction will have the opposite configuration (e.g., (S)-2-substituted-5-methylhexanoic acid). This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form unsaturated carboxylic acids. The base abstracts a proton from the β-carbon (the carbon adjacent to the α-carbon), leading to the formation of a double bond and the expulsion of the bromide ion.

The most common pathway for this transformation is the E2 (bimolecular elimination) mechanism, which is favored by strong bases. docbrown.info In this concerted process, the base removes a β-hydrogen at the same time as the C-Br bond breaks and the C=C double bond forms.

For this compound, there are two different β-hydrogens that can be removed, leading to two possible constitutional isomers of the unsaturated carboxylic acid product. The regioselectivity of this reaction is generally governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgfiveable.memasterorganicchemistry.comchemistrysteps.comchadsprep.com

The table below outlines the potential elimination products of this compound and the expected major product according to Zaitsev's rule.

| Product Name | Structure | Alkene Substitution | Expected Yield |

| 5-Methylhex-2-enoic acid | CH₃CH(CH₃)CH₂CH=CHCOOH | Disubstituted | Major |

| 2-Isopentylacrylic acid | CH₂=C(COOH)CH₂CH(CH₃)₂ | Disubstituted | Minor |

This table presents hypothetical reaction products and their expected distribution based on Zaitsev's rule.

The stereoselectivity of the E2 reaction is also significant. The reaction requires an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. This stereochemical requirement can influence the geometry (E/Z isomerism) of the resulting alkene.

Reduction Reactions

Reduction reactions of this compound can be directed at the α-bromo substituent, offering pathways to either the corresponding unhalogenated carboxylic acid or to other functional groups, depending on the reagents and conditions employed.

The removal of the bromine atom from this compound to yield 5-methylhexanoic acid is a key transformation. This dehalogenation can be achieved through several reductive methods.

One common approach involves the use of radical chemistry. libretexts.org Tri-n-butyltin hydride (Bu₃SnH), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), is an effective reagent for the reduction of alkyl halides. libretexts.orgorganic-chemistry.org The reaction proceeds via a free radical chain mechanism where the tributyltin radical abstracts the bromine atom, generating a carbon-centered radical at the α-position. This radical then abstracts a hydrogen atom from another molecule of tri-n-butyltin hydride to furnish the final product, 5-methylhexanoic acid, and regenerate the tributyltin radical. libretexts.org

Another effective method for the reductive dehalogenation of α-bromo carboxylic acids is the use of zinc dust in an acidic medium, such as acetic acid. bohrium.com This system provides a convenient and chemoselective means of reduction. bohrium.comresearchgate.net The reaction likely proceeds through a single electron transfer mechanism from the zinc metal to the carbon-bromine bond, leading to the formation of an organozinc intermediate which is then protonated by the acetic acid to give the unhalogenated carboxylic acid.

| Reagent System | Reaction Type | Product |

| Tri-n-butyltin hydride (Bu₃SnH) / AIBN | Radical Debromination | 5-methylhexanoic acid |

| Zinc Dust / Acetic Acid | Dissolving Metal Reduction | 5-methylhexanoic acid |

Chemoselectivity in the reduction of this compound is crucial to preserve the carboxylic acid functionality. The methods described for the conversion to unhalogenated carboxylic acids, such as the use of tri-n-butyltin hydride or zinc in acetic acid, are generally chemoselective for the reduction of the α-bromo group. organic-chemistry.orgbohrium.com The carboxylic acid group is typically unreactive under these conditions. Catalytic hydrogenation, another common reduction method, can also be employed. Depending on the catalyst and reaction conditions, it is possible to selectively reduce the carbon-bromine bond. For instance, palladium on carbon (Pd/C) with a suitable hydrogen source could potentially achieve this transformation, although care must be taken to avoid reduction of the carboxylic acid under more forcing conditions.

Derivatization and Functional Group Transformations

The presence of both a carboxylic acid and a reactive α-bromo group allows for a wide array of derivatization and functional group transformations, making this compound a versatile synthetic building block.

The carboxylic acid group of this compound can be readily converted into esters and amides. Standard esterification methods, such as Fischer esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. organic-chemistry.org However, the Hell-Volhard-Zelinskii (HVZ) reaction, often used for the synthesis of α-bromo carboxylic acids, provides a direct route to these derivatives. chemistrysteps.comjove.com In the HVZ reaction, the carboxylic acid is first converted to an acyl bromide intermediate. chemistrysteps.com This highly reactive intermediate can then be treated with an alcohol or an amine to yield the corresponding α-bromo ester or α-bromo amide, respectively. jove.comjove.com

For example, treatment of this compound with thionyl chloride (SOCl₂) would first generate 2-bromo-5-methylhexanoyl chloride. Subsequent reaction of this acyl chloride with an alcohol (R'OH) or a primary amine (R'NH₂) would yield the corresponding ester or amide.

| Reagent | Intermediate | Product Type |

| 1. SOCl₂ or PBr₃2. R'OH | Acyl Halide | Ester |

| 1. SOCl₂ or PBr₃2. R'NH₂ | Acyl Halide | Amide |

As mentioned, acyl halides are key intermediates in the derivatization of this compound. The carboxylic acid can be converted to 2-bromo-5-methylhexanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Similarly, reaction with phosphorus tribromide (PBr₃) will yield 2-bromo-5-methylhexanoyl bromide. chemistrysteps.com

Symmetrical or unsymmetrical anhydrides can also be prepared. A common method for the synthesis of a symmetrical anhydride (B1165640) involves the dehydration of two equivalents of the carboxylic acid, often facilitated by a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Alternatively, a more controlled synthesis involves the reaction of an acyl halide, such as 2-bromo-5-methylhexanoyl chloride, with the carboxylate salt of this compound.

Beyond esterification and amidation, the carboxyl group can undergo other important transformations. The α-bromo atom significantly influences the reactivity at the α-carbon, making it highly susceptible to nucleophilic substitution reactions. libretexts.org Treatment of this compound with a nucleophile can lead to the displacement of the bromide ion. For instance, reaction with an aqueous base, such as sodium hydroxide, followed by acidification, will result in the formation of 2-hydroxy-5-methylhexanoic acid. libretexts.org Similarly, reaction with ammonia can be used to synthesize the corresponding α-amino acid, providing a route to novel amino acid derivatives. libretexts.org These Sₙ2 reactions typically proceed with an inversion of stereochemistry at the α-carbon if it is a chiral center. libretexts.org

| Nucleophile | Product |

| Hydroxide (OH⁻) | 2-Hydroxy-5-methylhexanoic acid |

| Ammonia (NH₃) | 2-Amino-5-methylhexanoic acid |

| Cyanide (CN⁻) | 2-Cyano-5-methylhexanoic acid |

Stereochemical Aspects and Conformational Analysis

Enantiomeric Purity Determination and Control in Synthetic Pathways

The synthesis of enantiomerically pure forms of 2-Bromo-5-methylhexanoic acid is crucial for its application in pharmaceuticals and other specialized fields. Several strategies are employed to control and determine the enantiomeric purity.

One common approach involves the bromination of a chiral precursor. For instance, enantioselectively pure 2-bromo-4-methylpentanoic acid has been synthesized from D-leucine via bromination, a process that can yield the product with a high enantiomeric excess (ee) of 85–90%. A similar strategy could be adapted for this compound, starting from an appropriate chiral amino acid derivative.

Kinetic resolution using enzymes is another powerful technique. A study in 2012 demonstrated the synthesis of enantiomerically pure this compound through the lipase-catalyzed resolution of a racemic precursor, ethyl 3-cyano-5-methylhexanoate. The enzyme Candida antarctica lipase (B570770) B (CAL-B) selectively hydrolyzed the (R)-enantiomer, leaving the (S)-ester with an enantiomeric excess greater than 99%. Subsequent chemical transformations then yield the desired enantiomer of this compound.

Diastereomeric salt formation is a classical method for resolving racemic mixtures. This involves reacting the racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization. For a related compound, racemic 2-bromo-4-methylpentanoic acid, resolution has been achieved using chiral amines like (1R,2S)-ephedrine. A similar principle can be applied to this compound.

The determination of enantiomeric purity is often accomplished using chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral shift reagents or chiral solvating agents, can also be employed to differentiate between enantiomers and quantify their relative amounts. rsc.orgacs.org

| Method | Description | Key Findings | References |

| Enzymatic Kinetic Resolution | Use of lipases, such as Candida antarctica lipase B (CAL-B), to selectively react with one enantiomer of a racemic precursor. | Achieved >99% enantiomeric excess (ee) for the (S)-ester of a precursor, leading to enantiomerically pure this compound. | |

| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts that can be separated by crystallization. | A viable method for resolving related racemic bromoalkanoic acids. | |

| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | A standard method for monitoring racemization during chemical reactions. |

Absolute Configuration Assignment Methodologies

Determining the absolute configuration (R or S) of the chiral center(s) in this compound is fundamental. A common method involves relating the compound to a known chiral standard through a series of stereochemically well-defined reactions. For example, the synthesis of (R)-2-bromo-4-methylpentanoic acid from D-leucine, where the stereochemistry is retained during the bromination step, allows for the assignment of the absolute configuration.

Spectroscopic methods, particularly X-ray crystallography of a suitable crystalline derivative, can provide an unambiguous determination of the absolute configuration. While no specific crystallographic data for this compound was found, this remains a definitive technique.

Chiroptical methods, such as optical rotatory dispersion (ORD) and circular dichroism (CD), can also be used to assign the absolute configuration by comparing the experimental spectra with those of related compounds with known configurations.

Conformational Preferences and Dynamics of "this compound"

The conformational flexibility of this compound arises from the rotation around its single bonds. The molecule can adopt various conformations, and its preferred shapes are influenced by steric and electronic effects. The presence of a bulky bromine atom and an isobutyl group influences the rotational barriers around the C-C bonds.

Influence of Stereochemistry on Reactivity and Biological Interactions

The stereochemistry at the C2 and C5 positions can significantly impact the reactivity and biological activity of this compound. The spatial arrangement of the atoms influences how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems.

In terms of chemical reactivity, the stereochemistry can affect the rate and outcome of reactions. For example, in peptide coupling reactions, the steric hindrance caused by the methyl group at C5 can influence the efficiency of the coupling process. Furthermore, racemization at the C2 position can occur during certain activation steps, which is a critical consideration in stereospecific syntheses.

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For instance, diastereomers of a related compound, synthesized from the (R)-enantiomer of 2-bromo-4-methylpentanoic acid, have shown stereochemistry-dependent inhibition of bacterial enzymes. This highlights the importance of using enantiomerically pure compounds in biological studies to elucidate specific structure-activity relationships. The bromine atom itself is a key feature, acting as a good leaving group in nucleophilic substitution reactions, which can be a crucial aspect of its mechanism of action in biological targets.

| Aspect | Influence of Stereochemistry | Example | References |

| Chemical Reactivity | The C5 methyl group introduces steric bulk, potentially affecting the efficiency of reactions like peptide coupling. Racemization at C2 can be a concern during certain synthetic steps. | In solid-phase peptide synthesis (SPPS), the steric hindrance can affect coupling efficiency. | |

| Biological Interactions | The specific three-dimensional arrangement of atoms is critical for binding to chiral biological targets like enzymes and receptors. | Diastereomers of related bromoalkanoic acids exhibit stereochemistry-dependent inhibition of bacterial enzymes. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Bromo-5-methylhexanoic acid. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the number of different proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (neighboring protons). For this compound, the electron-withdrawing bromine atom significantly influences the chemical shift of the adjacent proton on the alpha-carbon (C2).

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| C1 (-COOH) | ~10-12 (broad singlet) | ~175-180 | s |

| C2 (-CHBr) | ~4.1-4.3 | ~45-50 | dd |

| C3 (-CH₂) | ~1.9-2.2 | ~30-35 | m |

| C4 (-CH₂) | ~1.4-1.6 | ~25-30 | m |

| C5 (-CH) | ~1.6-1.8 | ~27-32 | m |

| C6 (-CH₃) | ~0.9 (doublet) | ~22-24 | d |

| C7 (-CH₃) | ~0.9 (doublet) | ~22-24 | d |

Key: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

The proton on the alpha-carbon (C2-H) is expected to appear as a doublet of doublets due to coupling with the two non-equivalent protons on C3. The two methyl groups on C5 are diastereotopic and may appear as two distinct doublets. In the ¹³C NMR spectrum, the carbonyl carbon (C1) is the most deshielded, appearing at the lowest field.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin coupling networks. For this compound, a COSY spectrum would show a clear correlation track from the C2-H proton through the aliphatic chain to the methyl protons at C6 and C7. Specifically, cross-peaks would be expected between H2/H3, H3/H4, H4/H5, and H5/H6/H7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. For instance, the proton signal at ~4.2 ppm would show a cross-peak with the carbon signal at ~45-50 ppm, confirming their assignment as C2-H and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms. It is instrumental in piecing together the molecular structure. Key HMBC correlations would include the carboxylic acid proton (H1) to C1 and C2, and the C2 proton to C1, C3, and C4.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp peak corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. The C-Br stretching vibration is expected to produce a moderate to strong absorption in the fingerprint region, typically between 550 and 650 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The C-C backbone and C-Br vibrations are also readily observed.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H stretch | 2850-3000 | Strong | Medium-Strong |

| C=O stretch | 1700-1725 | Strong | Strong |

| C-O stretch | 1210-1320 | Medium | Strong |

| O-H bend | 1395-1440 | Medium | Medium |

| C-Br stretch | 550-650 | Strong | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₇H₁₃BrO₂. nih.govguidechem.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which exists naturally as two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio. docbrown.info This results in a pair of peaks (the M and M+2 peaks) of nearly equal intensity for the molecular ion and any bromine-containing fragments. docbrown.info The monoisotopic mass of C₇H₁₃⁷⁹BrO₂ is approximately 208.01 Da, while that of C₇H₁₃⁸¹BrO₂ is approximately 210.01 Da. nih.gov

Electron impact (EI) ionization typically causes extensive fragmentation. Common fragmentation pathways for this compound would include:

Loss of a bromine radical: [M - Br]⁺

Alpha-cleavage: Cleavage of the bond between C1 and C2, resulting in the loss of the carboxyl group, [M - COOH]⁺.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, although this is less common for acids compared to esters.

Loss of water: [M - H₂O]⁺

Loss of the isobutyl group: Cleavage at the C4-C5 bond.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Identity | Notes |

| 208/210 | [M]⁺ | Molecular ion peak pair, characteristic 1:1 bromine isotope pattern. |

| 191/193 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |

| 163/165 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 129 | [M - Br]⁺ | Loss of the bromine atom. |

| 57 | [C₄H₉]⁺ | Represents the isobutyl fragment. |

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)

The C2 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers: (R)-2-Bromo-5-methylhexanoic acid and (S)-2-Bromo-5-methylhexanoic acid. nih.gov These enantiomers are non-superimposable mirror images.

Chiroptical methods are essential for distinguishing between enantiomers and determining the enantiomeric purity of a sample.

Optical Rotation: Chiral molecules rotate the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. A polarimeter is used to measure the specific rotation ([α]D), which is a characteristic physical property for a pure enantiomer under specific conditions (temperature, solvent, concentration). A racemic mixture (a 1:1 mixture of both enantiomers) will have an optical rotation of zero.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Enantiomers produce mirror-image CD spectra. CD spectroscopy can be a powerful tool for determining the absolute configuration of a chiral molecule, often by comparing the experimental spectrum to theoretical calculations or spectra of known compounds.

The synthesis of enantiomerically pure forms of this compound allows for the investigation of the specific biological or chemical properties of each stereoisomer, making chiroptical analysis a critical component of its characterization.

Theoretical and Computational Studies of 2 Bromo 5 Methylhexanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular structure, stability, and electronic properties of chemical compounds. For a molecule like 2-bromo-5-methylhexanoic acid, these methods can provide valuable insights into its behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In a hypothetical study of this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would involve using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The outcome would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Furthermore, DFT calculations would elucidate the electronic structure, offering information on the distribution of electron density, electrostatic potential, and the energies of molecular orbitals. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods could also be applied. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. These methods are faster but generally less accurate than DFT or ab initio approaches. They could be employed for preliminary conformational searches or for studying very large systems containing the this compound moiety.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group or the C-Br bond. By comparing the calculated spectrum with an experimentally obtained one, a detailed assignment of the spectral bands can be achieved.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts can be correlated with experimental data to confirm the molecular structure and assign specific resonances to individual atoms within the molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For this compound, MO analysis would reveal how the presence of the bromine atom and the carboxylic acid group influences its electronic properties and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical entities.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

For this compound, computational calculations would reveal the specific locations of the HOMO and LUMO. It is anticipated that the HOMO would be localized around the bromine and oxygen atoms due to their lone pairs of electrons. The LUMO, on the other hand, would likely be centered on the carbon atom attached to the bromine, given the electronegativity of the halogen, and on the carbonyl carbon of the carboxylic acid group.

Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution |

| LUMO | -0.54 | C-Br (σ), C=O (π) |

| HOMO | -9.87 | Br (p), O (p) |

| HOMO-LUMO Gap | 9.33 | - |

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from FMO analysis. Actual values would require specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This approach provides valuable information about intramolecular interactions, such as hyperconjugation, which can significantly influence molecular stability and reactivity.

A key aspect of NBO analysis is the examination of the second-order perturbation theory energy of stabilization, E(2), which quantifies the energy of these delocalization interactions. A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected between the lone pairs of the carbonyl oxygen and the antibonding orbital of the adjacent C-C bond, as well as between the bromine lone pairs and neighboring C-C and C-H antibonding orbitals.

Hypothetical NBO Analysis Data for Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) O(carbonyl) | σ* (C-C) | 2.5 |

| LP (2) O(hydroxyl) | σ* (C-O) | 1.8 |

| LP (1) Br | σ* (C-H) | 3.2 |

| σ (C-H) | σ* (C-Br) | 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes. Specific E(2) values would be determined from detailed NBO calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate. This detailed understanding is crucial for optimizing reaction conditions and predicting the formation of products.

Transition State Analysis

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The identification and characterization of transition states are central to understanding reaction mechanisms. Computational methods, such as density functional theory (DFT), can be used to locate these critical points on the potential energy surface.

Energy Profiles of Reactions

An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. These profiles illustrate the relative energies of the reactants, transition states, intermediates, and products.

Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.7 |

Note: The data in this table is hypothetical and intended to illustrate the information conveyed by a reaction energy profile.

Molecular Dynamics Simulations (if applicable for conformational studies)

While often applied to larger biomolecules, molecular dynamics (MD) simulations can also be valuable for studying the conformational landscape of smaller molecules like this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the different conformations a molecule can adopt and their relative stabilities.

Applications in Advanced Organic Synthesis As a Building Block

Utilization in the Synthesis of Complex Organic Molecules

As an intermediate, 2-Bromo-5-methylhexanoic acid, often in its ester form (e.g., Methyl 2-bromo-5-methylhexanoate), is employed in the synthesis of more complex organic structures. Its bifunctional nature—containing both an electrophilic carbon center (C-Br bond) and a carboxylic acid group—allows for sequential reactions to build larger molecular frameworks. Organic synthesis strategies leverage this compound to introduce the 5-methylhexyl group into a target molecule. The general utility of such α-bromo acids is well-established for creating precursors to a wide range of organic compounds.

Role as a Chiral Synthon in Asymmetric Synthesis

The carbon atom to which the bromine is attached is a stereocenter, meaning this compound can exist as two distinct enantiomers: (R)-2-Bromo-5-methylhexanoic acid and (S)-2-Bromo-5-methylhexanoic acid. This chirality is of paramount importance in modern drug discovery and development, where often only one enantiomer of a drug is responsible for its therapeutic effect.

Enantiomerically pure forms of this compound serve as valuable chiral synthons, or building blocks. By using a specific enantiomer, chemists can introduce a defined stereocenter into a target molecule, a critical step in asymmetric synthesis. The general principle of using chiral α-bromo acids as precursors for creating enantiomerically pure compounds, such as non-natural α-amino acids, is a common strategy in medicinal chemistry. This approach ensures that the final product has the correct three-dimensional arrangement of atoms required for its biological function.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The structural framework of this compound is present in several bioactive molecules. For instance, the closely related compound Pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used pharmaceutical for treating epilepsy and neuropathic pain. While published syntheses of Pregabalin often start from different precursors, the shared carbon skeleton highlights the importance of the 5-methylhexanoic acid motif in pharmaceutically active compounds. α-Bromo acids are well-known precursors to α-amino acids, suggesting that this compound is a potential starting material for the synthesis of novel amino acid derivatives and other pharmaceutical intermediates.

Derivatization of this compound is key to its role as a synthetic precursor. The compound can undergo a variety of chemical transformations to generate different functional groups, which are then carried forward into the final target molecule.

A primary reaction is the nucleophilic substitution of the bromide atom. This SN2 reaction allows for the introduction of a wide range of functionalities. For example, reaction with ammonia (B1221849) or an ammonia equivalent can replace the bromine with an amino group, a fundamental step in the synthesis of α-amino acids from α-bromo acids. pressbooks.pub Other nucleophiles can be used to form new carbon-carbon, carbon-oxygen, or carbon-sulfur bonds, demonstrating the compound's versatility.

| Reaction Type | Reagent Example | Product Functional Group |

| Amination | Ammonia (NH₃) | α-Amino acid |

| Azidation | Sodium Azide (NaN₃) | α-Azido acid |

| Hydroxylation | Hydroxide (OH⁻) | α-Hydroxy acid |

This table represents common, illustrative derivatization reactions for α-bromo acids.

The isobutyl group of this compound constitutes a branched aliphatic chain. In the synthesis of complex molecules, particularly those mimicking natural products or peptides, the precise installation of such branched structures is often crucial for biological activity. Using an enantiomerically pure form of this compound allows for the stereoselective installation of this branched chain. For example, in the synthesis of a peptide-like molecule, incorporating a residue derived from (R)- or (S)-2-Bromo-5-methylhexanoic acid would place the isobutyl group in a specific, predetermined orientation relative to the rest of the molecule, which can significantly influence its binding to a biological target.

Incorporation into Natural Product Synthesis Pathways

While direct incorporation of this compound into the synthesis of specific natural products is not widely documented in readily available literature, the use of similar α-halo acids is a known strategy. These building blocks can be used to construct side chains or fragments of larger, complex natural products. The isobutyl motif is common in nature, particularly in amino acids like leucine (B10760876). Synthetic routes to complex molecules containing this feature could potentially utilize this compound as a starting material to introduce this structural element efficiently and with stereochemical control.

Mechanistic Investigations of Biological Interactions Excluding Clinical Studies

Studies on Enzyme Inhibition and Modulation of Metabolic Pathways

2-Bromo-5-methylhexanoic acid has been identified as a compound of interest in studies concerning enzyme inhibition and the modulation of metabolic pathways. Research suggests that this halogenated fatty acid derivative can influence fatty acid metabolism. Specifically, studies have indicated that it may affect pathways related to fatty acid oxidation, leading to a decrease in their rates.

While direct enzymatic inhibition studies on this compound are not extensively detailed in the available literature, the mechanism of a closely related compound, 2-bromooctanoate, provides significant insights. Research on 2-bromooctanoate has shown that it acts as an inhibitor of fatty acid oxidation. nih.gov The inhibitory action is not direct; instead, mitochondria convert 2-bromooctanoate into 2-bromo-3-ketooctanoyl-CoA. nih.gov This metabolite, an α-haloketone, is the active inhibitory species that targets and irreversibly inactivates the enzyme 3-ketothiolase I (acyl-CoA:acetyl-CoA C-acyltransferase). nih.gov The inactivation occurs through the incorporation of the radiolabeled bromo-alkane into the enzyme. nih.gov It is plausible that this compound follows a similar bioactivation pathway to exert its inhibitory effects on fatty acid metabolism.

Furthermore, a structurally related compound, 2-bromo-5-methylhexane, has been shown to inhibit cholinesterase, highlighting the potential for brominated hydrocarbons to interact with and inhibit enzymatic activity. biosynth.com

Substrate Specificity in Enzyme-Catalyzed Transformations

The substrate specificity of enzymes in transformations involving this compound or its precursors is a key area of investigation, particularly in the context of chiral synthesis. A notable example is the use of lipases in the kinetic resolution of precursors to obtain enantiomerically pure this compound.

A 2012 study demonstrated the highly specific nature of Candida antarctica lipase (B570770) B (CAL-B) in the hydrolysis of racemic ethyl 3-cyano-5-methylhexanoate, a precursor in the synthesis of the individual enantiomers of this compound. The enzyme selectively catalyzes the hydrolysis of the (R)-enantiomer, leaving the (S)-ester unreacted with a high enantiomeric excess (ee >99%) and a yield of 85%. This selective transformation underscores the precise molecular recognition capabilities of the enzyme's active site, which can differentiate between the two enantiomers of the substrate.

The high enantioselectivity of this enzymatic reaction is crucial for the production of optically pure chiral compounds, which are often required for pharmacological studies and drug development. The data from this lipase-catalyzed resolution is summarized in the table below.

| Enzyme | Substrate | Selectivity | Product of Hydrolysis | Unreacted Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Candida antarctica lipase B (CAL-B) | racemic ethyl 3-cyano-5-methylhexanoate | (R)-enantiomer selective hydrolysis | (R)-3-cyano-5-methylhexanoic acid | (S)-ethyl 3-cyano-5-methylhexanoate | >99% | 85% |

Molecular Interactions with Biological Targets (e.g., receptors, proteins)

The molecular structure of this compound, featuring a bromine atom and a carboxylic acid group, dictates its potential interactions with biological targets such as receptors and proteins. The carboxylic acid moiety can participate in hydrogen bonding, a fundamental interaction in biological systems that can enhance the binding affinity of the compound to proteins and enzymes. The bromine atom, being a good leaving group, allows for potential nucleophilic substitution reactions, which could lead to covalent modification of biological macromolecules.

While specific receptor binding assays for this compound are not widely reported, studies on structurally related compounds offer valuable clues. For instance, norKA, a cyclic depsipeptide containing a 5-methylhexanoic acid unit, has been shown to exhibit inhibitory activity at the human neuropeptide Y Y1 (NPY Y1) receptor. nih.gov In a preliminary screening, norKA at a concentration of 100 µM inhibited 82% of the specific binding of a radioligand to the Y1 receptor. nih.gov This finding suggests that the 5-methylhexanoic acid scaffold could be a component of molecules that interact with G protein-coupled receptors like the NPY Y1 receptor.

Enantiomeric Biological Activity Differentiation

The chirality of this compound, which exists as (R)- and (S)-enantiomers, is a critical factor in its biological interactions. It is a well-established principle in pharmacology and biochemistry that enantiomers of a chiral compound can exhibit significantly different biological activities. This differentiation arises from the three-dimensional arrangement of atoms, which influences how each enantiomer interacts with chiral biological macromolecules like enzymes and receptors.

A clear demonstration of this enantiomeric differentiation is seen in the enzyme-catalyzed transformations discussed previously. The selective hydrolysis of the (R)-enantiomer of a precursor by Candida antarctica lipase B (CAL-B) is a direct consequence of the enzyme's chiral active site recognizing one enantiomer with much higher affinity and catalytic efficiency than the other. This enzymatic resolution is a prime example of biological activity differentiation at the molecular level.

While specific comparative studies on the pharmacological or inhibitory activities of the individual (R)- and (S)-enantiomers of this compound are limited in the reviewed literature, the principle of enantioselectivity in biological systems strongly suggests that they would likely have different potencies and effects. For example, in many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and study of the individual enantiomers of this compound are essential for a complete understanding of its biological profile.

Environmental Aspects and Degradation Research

Microbial Degradation Mechanisms of α-Bromo Carboxylic Acids

The primary mechanism for the microbial metabolism of α-haloalkanoic acids is through enzymatic cleavage of the carbon-halogen bond. nih.govexeter.ac.uk This critical step is catalyzed by a class of enzymes known as 2-haloacid dehalogenases (HADs). nih.govfrontiersin.org These enzymes are found in various microorganisms that have adapted to grow in environments contaminated with halogenated compounds. nih.gov

The degradation process is initiated by a hydrolytic dehalogenation reaction. exeter.ac.ukfrontiersin.org In this reaction, the dehalogenase enzyme attacks the α-carbon atom of the substrate, displacing the bromine atom and replacing it with a hydroxyl group from a water molecule. nih.gov This yields a 2-hydroxyalkanoic acid and a bromide ion. nih.govexeter.ac.uk For 2-Bromo-5-methylhexanoic acid, this initial transformation would result in the formation of 2-hydroxy-5-methylhexanoic acid.

2-haloacid dehalogenases are classified based on their stereospecificity, which is a critical factor in the bioremediation of chiral pollutants. nih.gov The main types are:

L-2-haloacid dehalogenase (L-DEX): Acts on L-isomers of 2-haloalkanoic acids.

D-2-haloacid dehalogenase (D-DEX): Acts on D-isomers of 2-haloalkanoic acids.

DL-2-haloacid dehalogenase (DL-DEX): Can act on both D- and L-isomers. nih.gov

The reaction catalyzed by these dehalogenases is highly efficient and does not require additional reductive agents, making it an attractive process for environmental detoxification. nih.govfrontiersin.org

Biodegradation Pathways in Varied Environmental Matrices

The biodegradation of this compound in environments such as soil and water is expected to follow a pathway initiated by the dehalogenation step described above. The rate and extent of degradation can be influenced by several factors, including the microbial communities present, nutrient availability, and the physicochemical properties of the matrix.

Once the bromine atom is removed to form 2-hydroxy-5-methylhexanoic acid, the resulting α-hydroxy acid is generally more amenable to further microbial metabolism. Hydroxy acids are common intermediates in various metabolic pathways and can be channeled into central metabolism. For instance, they can be oxidized to corresponding keto acids and subsequently enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Studies on related compounds provide insight into potential biodegradation behavior. For example, research on the biodegradation of diesel fuel and lubricating oil in soils has shown the formation of branched-chain aliphatic organic acids as metabolic intermediates, which are then further degraded. nih.gov The presence of a bromine atom on the α-carbon is known to slow the rate of decomposition by sewage microorganisms compared to unsubstituted aliphatic acids. mdpi.com However, microorganisms capable of this degradation have been isolated from soil.